[2-(4-Chlorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide
CAS No.: 1609400-30-7
Cat. No.: VC4084683
Molecular Formula: C15H16BrClN2O2
Molecular Weight: 371.65
* For research use only. Not for human or veterinary use.
amine hydrobromide - 1609400-30-7](/images/structure/VC4084683.png)
CAS No. | 1609400-30-7 |
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Molecular Formula | C15H16BrClN2O2 |
Molecular Weight | 371.65 |
IUPAC Name | 2-(4-chlorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine;hydrobromide |
Standard InChI | InChI=1S/C15H15ClN2O2.BrH/c16-14-6-4-12(5-7-14)8-9-17-11-13-2-1-3-15(10-13)18(19)20;/h1-7,10,17H,8-9,11H2;1H |
Standard InChI Key | OSUNVGIIGJWBCQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)Cl.Br |
Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)Cl.Br |
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2-(4-chlorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine hydrobromide, reflects its bifunctional aromatic system. Key structural attributes include:
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Chlorophenyl Group: A para-chlorinated benzene ring linked to an ethylamine chain.
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Nitrobenzyl Group: A meta-nitro-substituted benzyl group attached to the amine nitrogen.
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Hydrobromide Salt: Enhances solubility and stability for laboratory handling.
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 371.65 g/mol | |
SMILES Notation | C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)Cl.Br | |
InChI Key | OSUNVGIIGJWBCQ-UHFFFAOYSA-N |
The nitro group’s electron-withdrawing nature and the chlorophenyl group’s hydrophobicity influence reactivity and binding interactions, making the compound suitable for targeted synthetic applications.
Synthesis and Production Methods
Industrial and laboratory-scale synthesis of this compound involves multi-step organic reactions. While direct protocols are proprietary, analogous methods from patent literature provide insight into feasible routes .
Key Synthetic Steps (Adapted from WO2016113741A1 ):
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Alkylation of 4-Chlorophenethylamine:
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Reaction with 3-nitrobenzyl bromide in ethanol under reflux conditions.
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Mechanism: Nucleophilic substitution () at the amine nitrogen.
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Salt Formation:
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Treatment with hydrobromic acid to precipitate the hydrobromide salt.
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Purification via recrystallization from ethanol/water mixtures.
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Table 2: Optimized Reaction Conditions
Parameter | Condition |
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Solvent | Anhydrous ethanol |
Temperature | 80°C (reflux) |
Reaction Time | 12–24 hours |
Yield | 65–75% (after purification) |
This method emphasizes scalability and reproducibility, critical for industrial applications .
Applications in Pharmaceutical Research
The compound’s primary utility lies in its role as a multifunctional intermediate:
Derivative Class | Target Therapeutic Area | Rationale |
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Amide Analogs | Anticancer agents | Enhanced cell permeability |
Sulfonamide Derivatives | Antibacterial drugs | Improved target binding |
Quaternary Salts | Neurological disorders | Blood-brain barrier penetration |
Its versatility enables modular modifications, aligning with fragment-based drug design strategies.
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